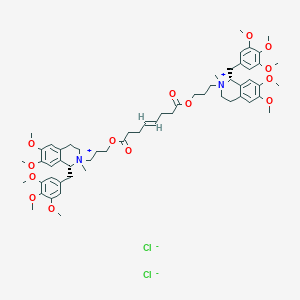
(S)-坦索罗辛盐酸盐
描述
Synthesis Analysis
The synthesis of (S)-Tamsulosin Hydrochloride involves complex chemical procedures that focus on achieving the desired stereochemistry for optimal biological activity. The literature provides insights into various synthetic routes, with emphasis on the chirality at the sulfinamide moiety, a critical feature for its adrenergic receptor selectivity. Advanced synthetic techniques aim to optimize yield, purity, and scalability of the production process.
Molecular Structure Analysis
The molecular structure of (S)-Tamsulosin Hydrochloride is characterized by its selective affinity towards α1A- and α1D-adrenergic receptors. Its structure-activity relationship (SAR) underlines the importance of the sulfinamide group and the ethoxyphenoxy moiety in conferring selective antagonistic properties. Detailed molecular analysis reveals how these structural features contribute to its efficacy and selectivity.
Chemical Reactions and Properties
(S)-Tamsulosin Hydrochloride undergoes various chemical reactions during its synthesis and metabolism. Its stability, reactivity, and interaction with other chemical entities are governed by its chemical structure. The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties, impacting its therapeutic effectiveness and safety profile.
Physical Properties Analysis
The physical properties of (S)-Tamsulosin Hydrochloride, such as solubility, melting point, and crystalline form, are crucial for its formulation and delivery. Understanding these properties aids in the development of pharmaceutical formulations that ensure optimal bioavailability and stability. Analytical techniques such as X-ray crystallography and spectroscopy provide comprehensive data on its physical characteristics.
Chemical Properties Analysis
The chemical properties of (S)-Tamsulosin Hydrochloride, including its acidity, basicity, and reactivity towards light, pH, and other environmental factors, are fundamental for its storage, handling, and administration. These properties also influence the development of dosage forms and delivery systems tailored to enhance patient compliance and therapeutic outcomes.
科学研究应用
免疫功能改善: 坦索罗辛盐酸盐显著提高慢性前列腺炎患者前列腺液中SIgA水平,可能调节局部免疫功能 (邵思海, 2013).
术后尿潴留预防: 与膀胱训练和个体化拔管结合使用时,可有效预防盆腔重建手术患者术后尿潴留 (沈玉飞, 2012).
夜尿症和下尿路症状治疗: 坦索罗辛盐酸盐改善下尿路症状/良性前列腺增生患者的夜尿症,证明其作为1受体阻滞剂的机制 (吉田正树等, 2009).
良性前列腺增生治疗: 每日0.2 mg剂量可有效改善中国良性前列腺增生患者的症状,且无严重不良事件 (孙颖浩等, 2011).
前列腺手术后康复: 坦索罗辛盐酸盐及其与索利那新琥珀酸盐的联合用药并未显着改善前列腺手术后早期康复期间的下尿路症状 (申勇等, 2016).
治疗排尿困难的一线药物: 已被认为是前列腺增生的治疗中的变革性药物 (原康等, 2019).
抑制血管中的肾上腺素能受体: 已观察到对人血管中1A肾上腺素能受体的有效抑制,剂量越高,抑制越大 (原田和彦等, 2000).
药物分析和检测: 已开发出各种方法用于测定药物制剂和生物样品中的坦索罗辛盐酸盐,展示了其在药物分析中的应用 (L. Lonappan 等, 2011; Mona Elshahed 等, 2015; Min‐Soo Kim 等, 2007; A. Shrivastava 等, 2013; S. Bari 等, 2011; J. Chandorkar 等, 2008).
毒理学和过量用药: 坦索罗辛过量服用可导致心动过缓和低血压,支持性治疗对于康复至关重要 (J. S. Anand 等, 2005).
与其他治疗方法的比较: 在一项比较萘普替德和坦索罗辛盐酸盐治疗良性前列腺增生男性下尿路症状的研究中,发现萘普替德更有效 (西野裕之等, 2006).
遗传对治疗反应的影响: 遗传因素可能影响坦索罗辛盐酸盐的血清浓度,影响良性前列腺增生患者的治疗反应 (高田隆等, 2012).
控制药物释放: 已开发出多层丸剂以控制坦索罗辛盐酸盐的释放,提高患者依从性和更长时间内的治疗药物水平 (J. Yun 等, 2005).
潜在的替代治疗方法: 槐花中发现的睾丸酮等化合物显示出作为良性前列腺增生治疗的1A肾上腺素能受体拮抗剂的潜力,表明了替代治疗方案 (韩圣利等, 2014).
安全和危害
未来方向
属性
IUPAC Name |
5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275650 | |
| Record name | (S)-Tamsulosin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tamsulosin Hydrochloride | |
CAS RN |
106463-19-8 | |
| Record name | (S)-Tamsulosin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)











